Patchouli alcohol

Descripción general

Descripción

El alcohol de pachulí, también conocido como patchoulol, es un alcohol sesquiterpénico que se encuentra en el aceite esencial de la planta de pachulí (Pogostemon cablin). Es un componente significativo del aceite de pachulí, contribuyendo a su aroma característico terroso y amaderado. El alcohol de pachulí es ampliamente utilizado en perfumería, cosmética y medicina tradicional debido a su fragancia única y propiedades terapéuticas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El alcohol de pachulí se puede sintetizar a través de varios métodos. Un enfoque involucra la ciclización del pirofosfato de farnesilo, un precursor común en la biosíntesis de sesquiterpenos. La reacción está catalizada por la patchoulol sintasa, una enzima que facilita la formación de la estructura tricíclica del alcohol de pachulí .

Métodos de Producción Industrial: La producción industrial de alcohol de pachulí típicamente involucra la extracción de aceite de pachulí de las hojas de Pogostemon cablin utilizando destilación por vapor. El aceite se somete luego a destilación fraccionada para aislar el alcohol de pachulí. Los avances en la ingeniería metabólica también han permitido la producción de alcohol de pachulí en sistemas microbianos como Saccharomyces cerevisiae, donde se expresa el gen de la patchoulol sintasa para producir el compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: El alcohol de pachulí experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución.

Reactivos y Condiciones Comunes:

Oxidación: El alcohol de pachulí se puede oxidar para formar pachulí cetona usando agentes oxidantes como ácido crómico o permanganato de potasio.

Reducción: La reducción del alcohol de pachulí puede producir patchoulene, un derivado de hidrocarburo.

Productos Principales Formados:

Oxidación: Pachulí cetona

Reducción: Patchoulene

Sustitución: Varios ésteres y éteres

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Health Benefits

Patchouli alcohol exhibits numerous health benefits, making it a candidate for therapeutic use. Research indicates that PA possesses anti-inflammatory, anti-cancer, anti-depressant, and gastroprotective properties. It has shown efficacy in preventing gastric ulcers and reducing oxidative stress in skin cells exposed to UV radiation . Additionally, PA has demonstrated selective antibacterial activity against Helicobacter pylori, which is crucial in treating gastric infections .

1.2 Mechanisms of Action

The mechanisms through which PA exerts its health benefits include modulation of inflammatory pathways, antioxidant activity, and promotion of vasorelaxation. Studies have documented its ability to inhibit the production of pro-inflammatory cytokines and enhance antioxidant defenses in cells . Furthermore, PA is transformed into β-patchoulene (β-PAE) under acidic conditions, which may enhance its gastroprotective effects .

Cosmetic Applications

2.1 Skin Care Products

this compound is widely utilized in cosmetic formulations due to its skin-conditioning properties. Its application has been linked to improved skin hydration and elasticity, as well as accelerated recovery from UV-induced damage . The antioxidant properties of PA contribute to its effectiveness in combating signs of aging.

2.2 Fragrance Industry

In addition to its therapeutic benefits, this compound is a popular ingredient in perfumes and fragrances due to its rich, earthy scent. It serves as a base note that enhances the longevity of fragrances while offering a unique aromatic profile .

Food Industry Applications

3.1 Flavoring Agent

this compound can be used as a natural flavoring agent in food products. Its unique flavor profile can enhance the sensory attributes of various foods and beverages. However, further studies are needed to establish safe usage levels and regulatory compliance for food applications.

3.2 Functional Food Potential

Research suggests that PA may be developed into functional food materials due to its bioactive properties. Its potential role in preventing metabolic diseases and promoting overall health makes it an attractive candidate for inclusion in dietary supplements .

Extraction Techniques

The extraction method significantly influences the yield and quality of this compound from Pogostemon cablin. Various techniques have been explored:

| Extraction Method | Yield (%) | Quality Assessment |

|---|---|---|

| Water-Steam Distillation | 5.9 | Did not meet SNI standards |

| Water Bubble Distillation | 2.4 | Met SNI standards; higher patchoulol content (61.53%) |

| Simultaneous Distillation-Extraction | N/A | Efficient extraction with minimized matrix effects |

Research indicates that water bubble distillation yields higher concentrations of this compound compared to traditional steam distillation methods .

Case Studies and Research Findings

Several studies have highlighted the multifaceted applications of this compound:

- A study demonstrated that topical application of PA significantly improved recovery from UV-induced skin lesions by enhancing antioxidant defenses .

- Another investigation revealed the transformation of PA into β-PAE under acidic conditions, showcasing its potential for gastrointestinal protection against ulcers .

- Research on the antibacterial properties of PA against Helicobacter pylori emphasizes its role as a potential therapeutic agent for gastric diseases .

Mecanismo De Acción

El alcohol de pachulí ejerce sus efectos a través de varios objetivos moleculares y vías:

Comparación Con Compuestos Similares

El alcohol de pachulí es único entre los alcoholes sesquiterpénicos debido a su estructura tricíclica y fragancia distintas. Los compuestos similares incluyen:

α-Patchoulene: Otro sesquiterpeno que se encuentra en el aceite de pachulí con un aroma similar pero una estructura química diferente.

β-Patchoulene: Similar al α-patchoulene pero con variaciones en la disposición molecular.

Seychellene: Un sesquiterpeno con una estructura estrechamente relacionada con el alcohol de pachulí.

Norpatchoulenol: Un derivado del alcohol de pachulí con ligeras modificaciones estructurales.

El alcohol de pachulí destaca por sus amplias aplicaciones en perfumería, medicina e investigación científica, convirtiéndolo en un compuesto valioso en diversos campos.

Actividad Biológica

Patchouli alcohol (PA), a sesquiterpene alcohol derived from the essential oil of Pogostemon cablin, has garnered attention for its diverse biological activities. This article delves into the pharmacological effects of PA, including its antibacterial, anticancer, anti-inflammatory, and anti-obesity properties, supported by various studies and case analyses.

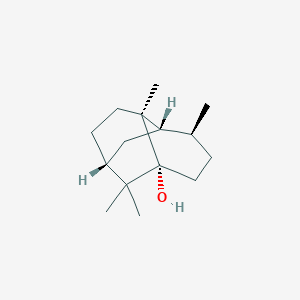

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activities. The molecular formula of PA is C15H26O, and its structure is shown below:

Antibacterial Activity

PA exhibits significant antibacterial properties, particularly against Helicobacter pylori, a bacterium associated with various gastrointestinal diseases. A study demonstrated that PA effectively eradicated H. pylori both in vitro and in vivo, outperforming conventional antibiotics in some aspects. The combination of PA with antibiotics like clarithromycin (CLR) enhanced the overall antibacterial effect, reducing the resistance of H. pylori strains .

Table 1: Antibacterial Efficacy of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| H. pylori | 0.5 mg/mL | 1.0 mg/mL |

| Escherichia coli | 2.0 mg/mL | 4.0 mg/mL |

| Staphylococcus aureus | 1.0 mg/mL | 2.0 mg/mL |

Anticancer Properties

Recent research highlights PA's potential as an anticancer agent, particularly in non-small cell lung cancer (NSCLC). A study found that PA induces G0/G1 cell cycle arrest and apoptosis in vincristine-resistant NSCLC cells through the generation of reactive oxygen species (ROS) that cause DNA damage .

Case Study: Effects on NSCLC

- Cell Lines Used : A549 and VCR-resistant A549/V16

- Mechanism : ROS-mediated DNA damage leading to apoptosis.

- Outcome : Significant reduction in cell viability at concentrations above 10 µM.

Anti-Obesity Effects

PA has shown promise in combating obesity by inhibiting adipogenesis and fat tissue development. In a study involving 3T3-L1 adipocytes, PA reduced lipid accumulation in a dose-dependent manner without inducing cytotoxicity . The mechanisms involved include downregulation of key adipogenic transcription factors such as PPARγ and C/EBPα.

Table 2: Effects of this compound on Adipogenesis

| Concentration (µM) | Lipid Accumulation (%) | PPARγ Expression (Relative to Control) | C/EBPα Expression (Relative to Control) |

|---|---|---|---|

| 0 | 100 | 1.0 | 1.0 |

| 10 | 80 | 0.7 | 0.6 |

| 50 | 50 | 0.4 | 0.3 |

Anti-Inflammatory Activity

This compound also exhibits anti-inflammatory properties, which can be beneficial in treating various inflammatory conditions. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in animal models.

Antiviral Activity

Recent findings indicate that PA possesses antiviral properties against influenza A virus by inhibiting viral replication during early lifecycle stages. The compound showed low cytotoxicity and effectively blocked hemagglutinin-mediated membrane fusion, suggesting its potential as a therapeutic agent against viral infections .

Propiedades

IUPAC Name |

(1R,3R,6S,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10-5-8-15(16)13(2,3)11-6-7-14(15,4)12(10)9-11/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHMUJBZYLPWFD-CUZKYEQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3CCC2(C1C3)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@@]3([C@H]1C[C@H](C2(C)C)CC3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052266 | |

| Record name | (1R,4S,4aS,6R,8aS)-4,8a,9,9-Tetramethyloctahydro-1,6-methanonaphthalen-1(2H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5986-55-0 | |

| Record name | Patchouli alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5986-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Patchouli alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005986550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Methanonaphthalen-1(2H)-ol, octahydro-4,8a,9,9-tetramethyl-, (1R,4S,4aS,6R,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1R,4S,4aS,6R,8aS)-4,8a,9,9-Tetramethyloctahydro-1,6-methanonaphthalen-1(2H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,4β,4aα,6β,8aα)]-octahydro-4,8a,9,9-tetramethyl-1,6-methano-1(2H)-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PATCHOULI ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHH8CPR1M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.